(2R)-1-(Cyclopropylamino)propan-2-ol
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Overview
Description
(2R)-1-(Cyclopropylamino)propan-2-ol is an organic compound that features a cyclopropylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with an appropriate epoxide or halohydrin. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Cyclopropylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopropyl ketone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-(Cyclopropylamino)propan-2-ol exerts its effects depends on its interaction with molecular targets. It may act on specific enzymes or receptors, altering biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Cyclopropylamino)propan-2-ol: The enantiomer of the compound with different stereochemistry.
Cyclopropylamine: A simpler compound with similar functional groups.
Propanolamines: A class of compounds with similar structural features.
Uniqueness
(2R)-1-(Cyclopropylamino)propan-2-ol is unique due to its specific stereochemistry and the presence of both cyclopropyl and amino groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-1-(cyclopropylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAPNQECBHZCB-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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